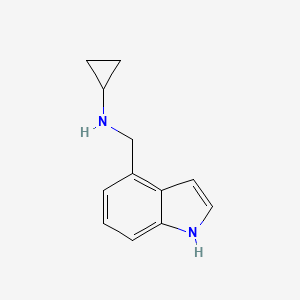
N-((1H-indol-4-yl)methyl)cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1H-Indol-4-yl)methyl)cyclopropanamine” is a chemical compound with the CAS number 1079-34-1 . It has a molecular formula of C12H14N2 and a molecular weight of 186.25 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms .Applications De Recherche Scientifique
CNS Biological Target
N-((1H-indol-4-yl)methyl)cyclopropanamine and similar compounds have been studied for their role in modulating DNA packaging in eukaryotic cells. These compounds act as inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that demethylates histones, which are key components of chromatin. The inhibition of LSD1 results in changes in gene expression, making these compounds potential therapeutic agents for various CNS disorders including schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Corrosion Inhibition
In a study exploring corrosion inhibition, compounds similar to this compound, specifically 3-amino alkylated indoles, demonstrated high efficiency in inhibiting mild steel corrosion in acidic solutions. These compounds showed increased inhibition efficiency with increasing ring size of the amino group (Verma et al., 2016).
Potential Cannabinoid Receptor Activity
Certain indole compounds, which share structural similarities with this compound, have been studied for their potential cannabinoid receptor activity. These include N-(2-methoxyethyl),N-iso-propyl-2-(1-pentyl-1H-indol-3-yl)-4-thiazolemethanamine and related compounds (Westphal et al., 2015).
Antitumor Activity
Certain indole derivatives, structurally related to this compound, have shown antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). These compounds act as cyclin-dependent kinase 1 inhibitors and have demonstrated significant tumor volume inhibition in DMPM xenografts (Carbone et al., 2013).
Ring-Opening with Amine Nucleophiles
This compound and related compounds have been utilized in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This process has applications in the enantioselective synthesis of pharmaceutical compounds, including serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).
Mécanisme D'action
Target of Action
N-((1H-indol-4-yl)methyl)cyclopropanamine is a compound that belongs to the class of organic compounds known as phenylpyrroles Indole derivatives have been associated with anti-hiv activity , suggesting potential targets within the human immunodeficiency virus (HIV).
Mode of Action
Indole derivatives have been shown to exhibit anti-inflammatory and analgesic activities , suggesting that they may interact with targets involved in inflammation and pain signaling.
Biochemical Pathways
Given the potential anti-HIV activity of indole derivatives , it is plausible that this compound may interfere with pathways involved in viral replication or host immune response.
Result of Action
Given the potential anti-inflammatory and analgesic activities of indole derivatives , it is possible that this compound may modulate cellular signaling pathways related to inflammation and pain.
Propriétés
IUPAC Name |
N-(1H-indol-4-ylmethyl)cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-9(8-14-10-4-5-10)11-6-7-13-12(11)3-1/h1-3,6-7,10,13-14H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVABPMIBFPJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C3C=CNC3=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

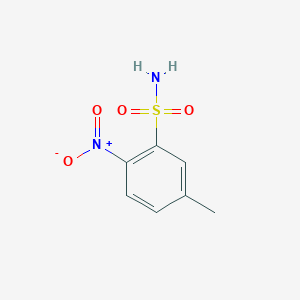

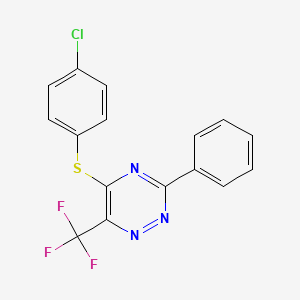
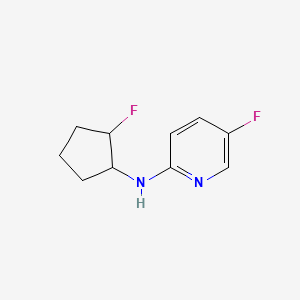
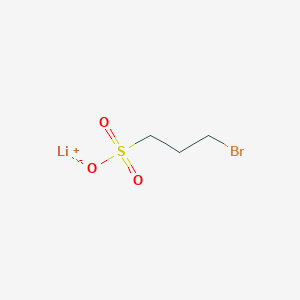
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2798763.png)

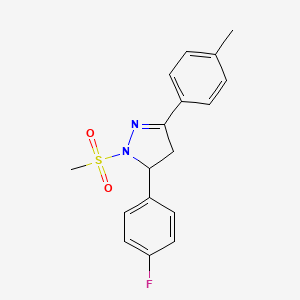
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2798768.png)
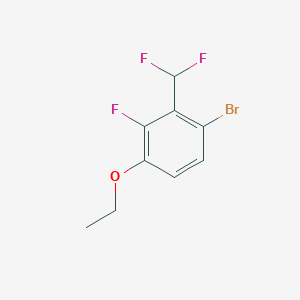
![(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2798770.png)
![N-(2-{[2-(4-methoxyphenyl)-1H-indol-3-yl]thio}ethyl)propanamide](/img/structure/B2798772.png)

